molecular formula C8H7BrF2O B8648529 4-(2-Bromoethoxy)-1,2-difluorobenzene

4-(2-Bromoethoxy)-1,2-difluorobenzene

Cat. No.: B8648529
M. Wt: 237.04 g/mol
InChI Key: DZQUONFHNWWPEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Bromoethoxy)-1,2-difluorobenzene (C₈H₇BrF₂O, MW 221.04) is a brominated aromatic compound featuring a difluorobenzene core substituted with a 2-bromoethoxy group. Its CAS Registry Number is [175018-77-6], and it is stored at 0–6°C due to thermal sensitivity . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical research.

Properties

Molecular Formula

C8H7BrF2O

Molecular Weight

237.04 g/mol

IUPAC Name

4-(2-bromoethoxy)-1,2-difluorobenzene

InChI

InChI=1S/C8H7BrF2O/c9-3-4-12-6-1-2-7(10)8(11)5-6/h1-2,5H,3-4H2

InChI Key

DZQUONFHNWWPEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCBr)F)F

Origin of Product

United States

Comparison with Similar Compounds

4-(2-Bromoethyl)-1,2-difluorobenzene (CAS 175018-77-6)

  • Structure : Similar difluorobenzene core but replaces the bromoethoxy group with a bromoethyl chain.
  • Molecular Formula : C₈H₇BrF₂ (MW 221.04).
  • Reactivity: Bromoethyl groups undergo nucleophilic substitution (e.g., SN2 reactions) more readily than bromoethoxy groups due to reduced steric hindrance .
  • Applications : Used in alkylation reactions and as a building block in agrochemicals .

4-(Bromomethyl)-1,2-difluorobenzene

  • Structure : Bromomethyl substituent at the 4-position of 1,2-difluorobenzene.
  • Key Differences :
    • Bromomethyl is a stronger leaving group, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
    • Electron-deficient aromatic ring due to fluorine substituents may hinder certain cyclization reactions, as seen in failed Pictet–Spengler attempts with similar substrates .
  • Applications: Intermediate in synthesizing tetrahydroisoquinoline derivatives for medicinal chemistry .

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6)

  • Structure : Ethynyl-linked 4-ethylphenyl group at the 4-position of 1,2-difluorobenzene.
  • Molecular Formula : C₁₆H₁₂F₂ (MW 242.27).
  • Key Differences :
    • The ethynyl group introduces rigidity and conjugation, making it suitable for materials science (e.g., organic electronics).
    • Higher molecular weight and complexity compared to the bromoethoxy analog.
  • Applications: Potential use in optoelectronic materials or as a ligand in catalysis .

1-(2-Bromoethyl)-2-chlorobenzene (CAS 16793-91-2)

  • Structure : Chlorobenzene derivative with a bromoethyl chain.
  • Molecular Formula : C₈H₈BrCl (MW 219.50).
  • Key Differences :
    • Chlorine substituent vs. fluorine: Chlorine is less electron-withdrawing, altering electronic effects on the aromatic ring.
    • Reactivity: Bromoethyl groups in chlorinated aromatics are less reactive in SN2 reactions due to competing resonance stabilization.
  • Applications : Intermediate in synthesizing dyes and polymers .

Comparative Data Table

Compound Molecular Formula MW CAS RN Key Substituent Reactivity Profile Applications
4-(2-Bromoethoxy)-1,2-difluorobenzene C₈H₇BrF₂O 221.04 175018-77-6 Bromoethoxy Moderate SN2 reactivity Pharmaceutical intermediates
4-(2-Bromoethyl)-1,2-difluorobenzene C₈H₇BrF₂ 221.04 175018-77-6 Bromoethyl High SN2 reactivity Agrochemicals
4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene C₁₆H₁₂F₂ 242.27 145698-42-6 Ethynyl-ethylphenyl Conjugation-driven reactions Materials science
1-(2-Bromoethyl)-2-chlorobenzene C₈H₈BrCl 219.50 16793-91-2 Bromoethyl, Chloro Moderate SN2 reactivity Polymers, dyes

Research Findings and Key Insights

  • Electronic Effects : The 1,2-difluoro substitution in the benzene ring creates an electron-deficient system, which can hinder reactions requiring electron-rich aromatic systems (e.g., Pictet–Spengler cyclization) .
  • Thermal Stability : Brominated derivatives like this compound require cold storage (0–6°C) to prevent decomposition, a trait shared with other bromoethyl/ethoxy analogs .
  • Synthetic Utility : The bromoethoxy group’s balance of reactivity and stability makes it preferable for multi-step syntheses in drug development, whereas bromoethyl or ethynyl variants are suited for simpler alkylation or conjugation reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.